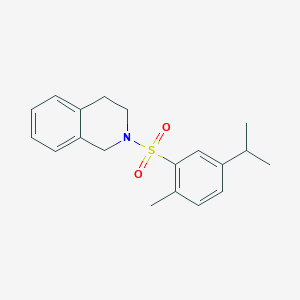

2-((5-Isopropyl-2-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

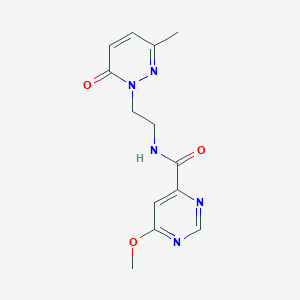

The compound “2-((5-Isopropyl-2-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline” seems to be a complex organic molecule. It appears to contain an isoquinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has a sulfonyl functional group attached to a 5-Isopropyl-2-methylphenyl group .

Applications De Recherche Scientifique

Stereochemical Aspects in Chemical Reactions

Tetrahydroisoquinoline derivatives undergo stereochemical transformations during substitution reactions with amines, leading to the formation of 4-amino-1,2,3,4-tetrahydroisoquinoline derivatives with high yields and specific configurations, as determined by X-ray crystallography. These transformations highlight the compound's utility in stereochemical studies and organic synthesis (Sugiura et al., 1997).

Molecular Structure Analysis

The molecular structure and conformation of 4-fluoroisoquinoline-5-sulfonyl derivatives have been elucidated through X-ray crystallography, demonstrating the influence of sulfonyl substituents on the isoquinoline plane. This research provides insights into the steric effects and molecular conformations essential for designing compounds with desired biological activities (Ohba et al., 2012).

Inhibition of Protein Kinase C

Isoquinoline sulfonamides, including compounds structurally related to "2-((5-Isopropyl-2-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline," have been investigated for their effects on protein kinase C inhibition. These compounds have shown significant inhibition of cytotoxic T lymphocyte-mediated lysis and cellular proliferation, suggesting their potential in studying immune responses and developing therapeutic agents (Juszczak & Russell, 1989).

Broad-Spectrum Antibacterial Agents

The synthesis and structural characterization of isothiazoloquinolones, derived from 2-sulfonylquinolone intermediates, have been reported. These compounds exhibit potent broad-spectrum antibacterial activity, effective against resistant organisms such as MRSA. This research underscores the importance of sulfonylquinolines in developing new antibiotics (Hashimoto et al., 2007).

Propriétés

IUPAC Name |

2-(2-methyl-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S/c1-14(2)17-9-8-15(3)19(12-17)23(21,22)20-11-10-16-6-4-5-7-18(16)13-20/h4-9,12,14H,10-11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYLEKQDFJZHEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2720916.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide](/img/structure/B2720918.png)

![10-[2-(trifluoromethyl)phenyl]-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B2720920.png)

![4-butyl-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2720921.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-difluorophenyl)acetamide](/img/structure/B2720924.png)

![2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2720926.png)

![4-[(3-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride](/img/structure/B2720929.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2720933.png)

![1-(4-fluorophenyl)-5-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2720934.png)